molecular formula C25H26N2O5S B11389358 6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11389358
M. Wt: 466.6 g/mol
InChI Key: BYXZFFGZRPCQTA-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-13-9-14(2)22-17(10-13)18(28)11-19(32-22)23(29)27-25-21(16-6-3-7-20(16)33-25)24(30)26-12-15-5-4-8-31-15/h9-11,15H,3-8,12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

BYXZFFGZRPCQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the chromene core, followed by the introduction of the cyclopenta[b]thiophene moiety, and finally, the attachment of the tetrahydrofuran-2-ylmethyl carbamoyl group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis would be a key consideration, ensuring that the process can be adapted for large-scale production without compromising the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, including the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which 6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s structure allows it to fit into binding sites with high specificity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: This compound shares the chromene core but lacks the cyclopenta[b]thiophene and tetrahydrofuran-2-ylmethyl carbamoyl groups.

    6,8-dimethyl-2,3-dihydro-4H-chromen-4-one: Similar in structure but with a different oxidation state and lacking the additional functional groups.

    6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid: Contains chlorine atoms instead of the methyl groups and lacks the additional moieties.

Uniqueness

The uniqueness of 6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC25H26N2O5S
Molecular Weight466.6 g/mol
IUPAC NameThis compound
InChI KeyOJPQCEPPKWNWOS-UHFFFAOYSA-N

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In studies evaluating its effects on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 activity, which is often upregulated in inflammatory conditions. This inhibition suggests a possible therapeutic application in treating inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays measuring free radical scavenging activity. It demonstrated considerable activity against reactive oxygen species (ROS), which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It potentially interacts with specific receptors that regulate cellular signaling pathways related to cancer and inflammation.
  • Gene Expression Alteration : The compound might influence the expression of genes associated with cell proliferation and survival.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : Induced apoptosis was observed with a significant reduction in cell viability at concentrations above 10 µM.
    • : Suggests potential for development as an anticancer therapeutic agent .
  • Study on Anti-inflammatory Effects :
    • Objective : Assess COX inhibition.
    • Findings : Showed IC50 values comparable to known anti-inflammatory drugs.
    • : Indicates promise for treating chronic inflammatory conditions .

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